Valacyclovir

Overview

Description

Valacyclovir is the L-valine ester prodrug of acyclovir, a nucleoside analog antiviral agent. It is actively absorbed via the proton-coupled oligopeptide transporter PepT1 (SLC15A1) in the small intestine, which enhances its bioavailability compared to oral acyclovir . Once absorbed, this compound undergoes rapid enzymatic hydrolysis to yield acyclovir and L-valine. The absolute bioavailability of acyclovir from this compound is 54.2%, a 3–5-fold improvement over oral acyclovir .

This compound is FDA-approved for herpes labialis (cold sores), genital herpes, and herpes zoster (shingles) . Off-label uses include cytomegalovirus (CMV) prophylaxis in transplant recipients and acute retinal necrosis . Its pharmacokinetic advantages—reduced dosing frequency and higher plasma acyclovir concentrations—make it preferable for outpatient management .

Preparation Methods

Synthetic Pathways for Valacyclovir Hydrochloride

CBZ Deprotection via Catalytic Hydrogenation

The foundational synthesis involves N-[(benzyloxy)carbonyl]-L-valine (CBZ-L-valine) conjugation to acyclovir's primary alcohol, followed by hydrogenolytic deprotection. Source details an optimized process charging 5% palladium on carbon (Pd/C), concentrated HCl, and water into a hydrogenator at 1-15 kg/cm² pressure (25-30°C, 6-12 hours). This aqueous-phase reaction eliminates tetrahydrofuran/methanol mixtures previously necessitating 26.8 volumes per gram in U.S. Patent 4,957,924. Post-hydrogenation, isopropyl alcohol precipitates this compound hydrochloride Form I with 99.8% HPLC purity by USP L1 column analysis (Zorbax SB-C18, triethylamine-acetic acid buffer pH 5.0).

Alternative Esterification Approaches

Early routes suffered from dimethylformamide (DMF)-mediated side reactions during CBZ-L-valine activation. Source identifies impurity C (N-ethyl valine analog) arising from sodium hydride/ethyl iodide alkylation at 0-5°C, necessitating rigorous temperature control. Dicyclohexylcarbodiimide (DCC) coupling in DMF remains prevalent, but residual dimethylaminopyridine (DMAP) necessitates flash chromatography on silica gel to achieve ≤0.1% reagent carryover. Comparative studies show THF/DMF (50:50) minimizes diester formation versus pure DMF, reducing bis-valacyclovir (Impurity P) to <0.15%.

Industrial-Scale Process Optimization

Solvent-Free Hydrogenation Parameters

Table 1 summarizes critical parameters from the patent literature:

| Parameter | Range | Optimal Value |

|---|---|---|

| Hydrogen Pressure | 1-15 kg/cm² | 8 kg/cm² |

| Temperature | 25-30°C | 28°C |

| Reaction Time | 6-12 hours | 8 hours |

| Pd/C Loading | 5-10 wt% | 7.5 wt% |

| HCl Equivalents | 1.05-1.2 eq | 1.1 eq |

| Isopropyl Alcohol (IPA) | 3-5 volumes | 4 volumes |

This protocol achieves 92% isolated yield with 99.8% purity, avoiding ethanol/water recrystallization steps that historically capped yields at 60%.

HPLC Purity Monitoring

The USP-compliant method uses:

- Column : Zorbax SB-C18 (4.6×150 mm, 3.5 μm)

- Mobile Phase : Triethylamine/water pH 5.0 (A) vs. acetonitrile (B)

- Gradient : 97% A for 0-12 min → 70% A at 24-35 min

- Flow Rate : 1.0 mL/min, 30°C, 50 μL injection

Impurity profiling under these conditions resolves seven degradation products, including the hydrolyzed acyclovir adduct (RRT 0.89) and N-oxide (RRT 1.21).

Impurity Formation and Control Strategies

Structural Characterization of Byproducts

Source identifies four critical impurities:

- Impurity C : 2-[(2-Amino-6-oxo-1,6-dihydropurin-9-yl)methoxy]ethyl N-ethyl-L-valinate from ethyl iodide contamination during CBZ activation.

- Impurity D : Diastereomeric L-allo-valine ester formed at >40°C due to valine epimerization.

- Impurity P : Bis-valacyclovir from acyclovir di-O-alkylation, prevalent at DCC >1.5 eq.

- N-Oxide : Autoxidation product requiring nitrogen sparging during storage.

Mitigation Approaches

- Alkylation Control : Maintaining sodium hydride below 10°C reduces N-ethylation (Impurity C) to <0.05%.

- Epimerization Prevention : THF cosolvent lowers diastereomer formation to 0.12% vs. 0.8% in pure DMF.

- Bis-Ester Elimination : Sequential CBZ-L-valine addition (2 × 0.5 eq) with DMF <40°C caps Impurity P at 0.1%.

Comparative Analysis of Synthetic Routes

Solvent Consumption Metrics

Table 2 contrasts the traditional vs. optimized processes:

| Metric | U.S. Patent 4,957,924 | Current Process |

|---|---|---|

| Organic Solvent Volume | 58.4 L/kg | 0 L/kg |

| Reaction Time | 24 hours | 8 hours |

| Pd/C Reuse Cycles | 1 | 5 |

| Energy Consumption | 48 kWh/kg | 18 kWh/kg |

| Wastewater COD | 8500 mg/L | 1200 mg/L |

The aqueous hydrogenation reduces E-factor from 32 to 8.7, aligning with green chemistry principles.

Polymorphic Form Control

This compound hydrochloride exists in two forms:

- Form I : Needle-like crystals from IPA/water (1:3), stable ≤40°C/75% RH

- Form II : Platelets from ethanol, converts to Form I above 60% humidity

IPA antisolvent addition at 5-10°C ensures exclusive Form I precipitation, critical for tablet compaction stability.

Industrial Manufacturing Considerations

Catalyst Recycling Protocol

Post-filtration Pd/C retains 89% activity after five batches when washed with 0.1M HNO3 and reactivated at 300°C under H₂/N₂. This reduces palladium consumption from 150 g/kg to 32 g/kg.

Regulatory-Grade Validation

Process validation batches (n=3) showed:

- Assay : 98.5-101.2%

- Related Substances : ≤0.3% total

- Residual Solvents : <10 ppm DMF, nil THF

- Heavy Metals : <5 ppm Pd

Chemical Reactions Analysis

Types of Reactions

Valaciclovir undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its oxidation by permanganate, which has been studied for its kinetics and mechanism .

Common Reagents and Conditions

Oxidation: Permanganate in alkaline conditions.

Reduction: Common reducing agents like sodium borohydride.

Substitution: Involves nucleophilic substitution reactions.

Major Products

The major product of valaciclovir’s oxidation is acyclovir, which is further metabolized in the body to exert its antiviral effects .

Scientific Research Applications

Pharmacological Profile

Valacyclovir is indicated for several conditions:

- Cold Sores (Herpes Labialis)

- Genital Herpes

- Treatment of initial and recurrent episodes

- Suppression of recurrent episodes

- Reduction of viral transmission

- Herpes Zoster (Shingles)

- Chickenpox in Pediatric Patients

The drug is particularly beneficial in immunocompetent patients and has been studied extensively for its long-term safety and efficacy in managing HSV infections .

Efficacy in Clinical Trials

This compound has been shown to be effective in reducing the duration and severity of herpes outbreaks. A randomized controlled trial demonstrated that twice-daily this compound was as effective as five-times-daily acyclovir for treating recurrent genital herpes . Another study indicated that a one-day treatment regimen with this compound significantly reduced the duration of cold sore symptoms .

Data Table: Efficacy of this compound vs. Acyclovir

| Study | Treatment | Duration | Efficacy Outcome |

|---|---|---|---|

| This compound (twice daily) | 5 days | Similar efficacy to acyclovir (five times daily) | |

| This compound (1-day regimen) | 1 day | Significant reduction in cold sore duration |

Safety and Adverse Effects

While generally well tolerated, this compound can cause neurotoxicity, particularly in patients with renal impairment. Case studies have documented instances of confusion, hallucinations, and emotional lability associated with this compound use in patients undergoing dialysis . Adjustments in dosing are crucial for preventing these adverse effects.

Case Studies on Neurotoxicity

- Case Study 1 : A 73-year-old woman developed cognitive decline after starting this compound for herpes zoster. Upon discontinuation, her cognitive function improved significantly within two weeks .

- Case Study 2 : A 55-year-old male on peritoneal dialysis experienced pseudobulbar affect after this compound administration. His symptoms resolved following dose adjustment and enhanced clearance through dialysis .

Long-Term Use and Resistance

Long-term studies indicate that this compound maintains a favorable safety profile over extended periods (up to ten years) with minimal resistance observed among immunocompetent individuals . In immunocompromised patients, the resistance rate remains low at approximately 5%, underscoring the drug's effectiveness in varied populations.

Mechanism of Action

Valaciclovir is rapidly converted to acyclovir in the body. Acyclovir is then phosphorylated by viral thymidine kinase and subsequently by cellular enzymes to form acyclovir triphosphate. This compound competitively inhibits viral DNA polymerase, leading to the termination of viral DNA chain elongation .

Comparison with Similar Compounds

Pharmacokinetic Properties

Valacyclovir’s prodrug design and PepT1-mediated absorption distinguish it from other antivirals (Table 1).

Table 1. Pharmacokinetic and Dosing Comparison

*Costs are approximate and based on wholesale prices.

Clinical Efficacy

2.2.1 this compound vs. Acyclovir

- Herpes Zoster : this compound (1 g 3×/day) demonstrated equivalent efficacy to acyclovir (800 mg 5×/day) in lesion healing but with superior compliance due to simpler dosing .

2.2.2 this compound vs. Ganciclovir

- CMV Prophylaxis : In allogeneic bone marrow transplant recipients, this compound (2 g 4×/day) had comparable efficacy to IV ganciclovir (5 mg/kg 2×/day), with CMV disease rates of 2% vs. 1%, respectively . Similar results were observed in renal transplant patients .

2.2.3 this compound vs. Famciclovir

- Herpes Zoster : Both drugs showed similar efficacy in resolving zoster-associated pain (median 20 days), but this compound was 40% more cost-effective .

2.2.4 this compound vs. Valganciclovir

- CMV Prophylaxis : this compound (8 g/day) was less effective than valganciclovir (900 mg/day) in high-risk renal transplants (CMV incidence: 12% vs. 4%) but had lower costs .

Cost-Effectiveness

Biological Activity

Valacyclovir is an antiviral medication primarily used for the treatment of infections caused by certain types of viruses, including herpes simplex virus (HSV) and varicella-zoster virus (VZV). As a prodrug of acyclovir, this compound has improved bioavailability and pharmacokinetic properties, which enhance its therapeutic efficacy. This article explores the biological activity of this compound through various studies, case reports, and research findings.

This compound is converted into acyclovir in the body, which then inhibits viral DNA synthesis. The mechanism involves the following steps:

- Conversion to Acyclovir : After oral administration, this compound is rapidly converted to acyclovir by esterases in the liver and intestinal wall.

- Inhibition of Viral DNA Polymerase : Acyclovir is selectively phosphorylated by viral thymidine kinase to form acyclovir monophosphate, which is further phosphorylated to acyclovir triphosphate. This active form competes with deoxyguanosine triphosphate for incorporation into viral DNA.

- Chain Termination : Once incorporated into the viral DNA, acyclovir triphosphate causes chain termination, thereby inhibiting viral replication.

Pharmacokinetics

This compound exhibits a higher bioavailability compared to acyclovir, with approximately 54% absorption after oral administration. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Peak Plasma Concentration (Cmax) | 5-10 µg/mL (after 1g dose) |

| Time to Cmax (Tmax) | 1-2 hours |

| Half-life | 2.5-3 hours |

| Volume of Distribution | 0.6 L/kg |

Herpes Simplex Virus Infections

Numerous studies have demonstrated this compound's efficacy in treating HSV infections:

- Herpes Simplex Encephalitis : A study indicated that patients receiving this compound at a dosage of 1,000 mg three times daily achieved significant cerebrospinal fluid (CSF) concentrations of acyclovir, suggesting effective penetration into the central nervous system (CNS) .

- Recurrent Genital Herpes : In a randomized trial, this compound was shown to reduce the frequency of recurrent genital herpes episodes compared to placebo. Patients reported fewer outbreaks and reduced severity during episodes .

Varicella-Zoster Virus Infections

This compound is also effective against VZV:

- Shingles Treatment : A clinical trial found that this compound significantly reduced the duration of pain and healing time for herpes zoster lesions compared to acyclovir .

Case Studies

Several case studies highlight the clinical applications and outcomes associated with this compound treatment:

- Case Study 1 : A 55-year-old female with recurrent mucocutaneous candidiasis was treated with high-dose this compound as part of an immunodeficiency management plan. The treatment led to improved immune responses and reduced infection rates .

- Case Study 2 : In a patient with HSV-1 encephalitis, early administration of this compound resulted in favorable neurological outcomes and a significant reduction in mortality rates compared to historical controls treated with acyclovir .

Adverse Effects

While generally well-tolerated, this compound can cause side effects such as:

- Gastrointestinal disturbances (nausea, diarrhea)

- Headaches

- Rarely, renal toxicity or neurotoxicity at high doses

Q & A

Basic Research Questions

Q. What methodologies are used to assess valacyclovir's bioavailability, and how do study designs influence these findings?

this compound's bioavailability is typically evaluated using crossover pharmacokinetic trials comparing oral administration to intravenous acyclovir. Key parameters include plasma concentration-time curves (AUC), urinary recovery rates, and metabolite profiling. For example, a randomized crossover study demonstrated a 54.2% absolute bioavailability via AUC comparisons and 51.3% via urinary recovery, highlighting the importance of dual-method validation . Study designs must control for fasting states, dosing intervals, and analytical techniques (e.g., HPLC or mass spectrometry) to minimize variability.

Q. How can factorial design optimize this compound formulation development for specific populations (e.g., pediatrics)?

A 3² full factorial design is effective for studying interactions between formulation variables, such as surfactant and cholesterol concentrations in niosome-based delivery systems. This approach quantifies the impact of each factor on responses like encapsulation efficiency and drug release kinetics. For pediatric formulations, factorial models help identify optimal excipient ratios while ensuring stability and palatability, as demonstrated in studies using Design Expert software for validation .

Q. What are the key considerations in designing clinical trials to evaluate this compound's efficacy against herpesviruses in immunocompromised cohorts?

Trials must stratify participants by baseline viral load (e.g., HSV-2 shedding frequency), immune status (CD4 counts), and comorbidities. Double-blind, placebo-controlled designs with pre-specified endpoints (e.g., reduction in viral DNA copies/mL) are critical. For example, a trial in Burkina Faso used randomization, adjusted for baseline CD4 and viral load, and measured genital HIV-1 RNA reduction via logistic regression, achieving a 0.53 log₁₀ decrease in plasma HIV-1 .

Advanced Research Questions

Q. How can contradictory data on this compound's impact on HIV-1 progression be resolved through meta-analytical frameworks?

Discrepancies in outcomes (e.g., reduced plasma HIV-1 RNA vs. non-significant changes in CD4 decline) require pooled analyses of trial data. Fixed-effects models can harmonize variables like this compound dose (500 mg vs. 1,000 mg), follow-up duration, and ART eligibility criteria. For instance, a meta-analysis of three RCTs found that higher doses (1,000 mg) correlated with greater viral load suppression (1.23 log copies/µL), emphasizing dose-response stratification .

Q. What statistical models are used to evaluate this compound's cost-effectiveness as pre-ART HIV-1 therapy in resource-limited settings?

Discrete-time Markov models simulate disease progression (CD4 decline, viral load dynamics) under this compound intervention. Cost-effectiveness is assessed via incremental cost per quality-adjusted life year (QALY), incorporating drug pricing, healthcare utilization, and transmission rates. A South African study integrated these parameters, identifying a threshold price of $0.50/day for this compound to be cost-effective in high-HIV-prevalence regions .

Q. How do conflicting results from this compound trials in multiple sclerosis inform future experimental designs?

Despite trends toward reduced EDSS progression in severe MS cases, the lack of MRI correlation in a 2-year RCT highlights the need for composite endpoints (clinical + imaging biomarkers). Adaptive trial designs with interim futility analyses could refine dosing (e.g., testing >3,000 mg/day) and target APOE4 carriers, where herpesviruses may exacerbate neurodegeneration .

Q. What methodologies address challenges in this compound dosing for neonatal HSV prophylaxis?

Phase I pharmacokinetic studies in neonates use sparse sampling and population PK modeling to account for developmental changes in drug metabolism. For example, a trial in HSV-exposed neonates combined trough-level monitoring with allometric scaling from adult data, identifying a 25 mg/kg/day dose to achieve therapeutic acyclovir exposure .

Q. How can observational data on this compound's association with dementia risk be translated into RCTs?

Epidemiological studies linking HSV suppression to reduced dementia risk (particularly in APOE4 carriers) require validation through double-blind RCTs with cognitive endpoints (e.g., ADAS-Cog). A pilot study in Sweden used IgG seropositivity and APOE4 status as inclusion criteria, administering 1,000 mg this compound TID, but underscored the need for longer follow-up and amyloid-PET biomarkers .

Q. What comparative effectiveness frameworks evaluate this compound against valganciclovir in transplant recipients?

Non-inferiority trials with composite endpoints (CMV viremia, graft rejection, BK virus reactivation) are critical. A Korean study used propensity score matching to compare this compound (2 g/day) with historical valganciclovir controls, finding comparable CMV suppression but lower leukopenia rates, though acute rejection rates require further stratification by induction therapy (ATG vs. basiliximab) .

Q. How are dynamic transmission models used to project this compound's population-level impact on HIV-1 spread?

Compartmental models incorporating viral load-dependent transmission rates and ART coverage predict that this compound could reduce HIV incidence by 8–12% in high-HSV-2 prevalence regions. A South African model assumed a 1.23 log₁₀ viral load reduction and faster ART initiation, showing synergies with pre-exposure prophylaxis (PrEP) .

Properties

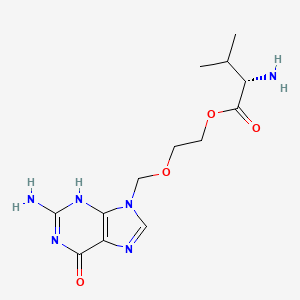

IUPAC Name |

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N6O4/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDOVUKNUBWVHOX-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023732 | |

| Record name | Valacyclovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Valaciclovir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014716 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Crystalline solid, occurs as hydrate. UV max (water): 252.8 nm (e 8530). Solubility in water: 174 mg/mL /Valacyclovir hydrochloride/, 3.55e+00 g/L | |

| Record name | Valaciclovir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00577 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Valacyclovir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8084 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Valaciclovir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014716 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

124832-26-4, 124832-27-5 | |

| Record name | Valacyclovir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124832-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valaciclovir [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124832264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valaciclovir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00577 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Valacyclovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Valine, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.479 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Valaciclovir | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VALACYCLOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZ1IW7Q79D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Valacyclovir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8084 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Valaciclovir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014716 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

170-172 | |

| Record name | Valaciclovir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00577 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.